Cas no 2012302-69-9 (Propanal, 2-[(2-fluorophenyl)thio]-)

Propanal, 2-[(2-fluorophenyl)thio]-, is a fluorinated thioether aldehyde with potential applications in organic synthesis and pharmaceutical intermediates. The presence of the 2-fluorophenylthio group enhances its reactivity, making it a versatile building block for constructing sulfur-containing compounds. The fluorine substituent can influence electronic properties, potentially improving binding affinity in biologically active molecules. This compound may serve as a precursor for the synthesis of more complex structures, particularly in medicinal chemistry where fluorinated analogs are often sought for their metabolic stability. Its aldehyde functionality allows for further derivatization through condensation or nucleophilic addition reactions. Proper handling is required due to the reactivity of the aldehyde group.
Propanal, 2-[(2-fluorophenyl)thio]- structure
2012302-69-9 structure
Product name:Propanal, 2-[(2-fluorophenyl)thio]-
CAS No:2012302-69-9
MF:C9H9FOS
MW:184.230564832687
CID:5254112

Propanal, 2-[(2-fluorophenyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-fluorophenyl)sulfanyl]propanal
    • 2-(2-Fluorophenyl)sulfanylpropanal
    • Propanal, 2-[(2-fluorophenyl)thio]-
    • Inchi: 1S/C9H9FOS/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-7H,1H3
    • InChI Key: CYILLYAXILGEAU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1F)C(C=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 152
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.4

Propanal, 2-[(2-fluorophenyl)thio]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-393889-0.05g
2-[(2-fluorophenyl)sulfanyl]propanal
2012302-69-9
0.05g
$719.0 2023-05-24
Enamine
EN300-393889-1.0g
2-[(2-fluorophenyl)sulfanyl]propanal
2012302-69-9
1g
$857.0 2023-05-24
Enamine
EN300-393889-0.1g
2-[(2-fluorophenyl)sulfanyl]propanal
2012302-69-9
0.1g
$755.0 2023-05-24
Enamine
EN300-393889-5.0g
2-[(2-fluorophenyl)sulfanyl]propanal
2012302-69-9
5g
$2485.0 2023-05-24
Enamine
EN300-393889-0.25g
2-[(2-fluorophenyl)sulfanyl]propanal
2012302-69-9
0.25g
$789.0 2023-05-24
Enamine
EN300-393889-2.5g
2-[(2-fluorophenyl)sulfanyl]propanal
2012302-69-9
2.5g
$1680.0 2023-05-24
Enamine
EN300-393889-0.5g
2-[(2-fluorophenyl)sulfanyl]propanal
2012302-69-9
0.5g
$823.0 2023-05-24
Enamine
EN300-393889-10.0g
2-[(2-fluorophenyl)sulfanyl]propanal
2012302-69-9
10g
$3683.0 2023-05-24

Additional information on Propanal, 2-[(2-fluorophenyl)thio]-

Propanal, 2-[(2-fluorophenyl)thio]- (CAS No. 2012302-69-9): A Comprehensive Overview in Modern Chemical Research

Propanal, 2-[(2-fluorophenyl)thio]- (CAS No. 2012302-69-9), a compound of significant interest in the field of organic chemistry, has garnered considerable attention due to its unique structural and functional properties. This compound, characterized by its 2-fluorophenylthio substituent, presents a versatile platform for various chemical modifications and applications. The presence of the fluorine atom in the aromatic ring introduces a level of electronic and steric tunability that makes this molecule particularly valuable in the development of novel pharmaceuticals and agrochemicals.

The CAS No. 2012302-69-9 provides a unique identifier for this compound, ensuring precise classification and differentiation within chemical databases and literature. This standardized numbering system is crucial for researchers to accurately reference and retrieve information related to this molecule. The structural formula of Propanal, 2-[(2-fluorophenyl)thio]- can be represented as CH₃CH₂CHO-(SC₆H₄F), where the aldehyde group (CHO) is linked to a sulfur atom that bridges to a 2-fluorophenyl group. This configuration allows for multiple reaction pathways, making it a valuable intermediate in synthetic chemistry.

In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 2-fluorophenylthio moiety in Propanal, 2-[(2-fluorophenyl)thio]- contributes to these desirable properties by introducing fluorine, which is known to modulate biological activity through various mechanisms. For instance, fluorine atoms can increase the lipophilicity of molecules, facilitating better membrane penetration, or they can influence enzyme interactions by altering electronic distributions.

One of the most compelling applications of Propanal, 2-[(2-fluorophenyl)thio]- is in the synthesis of pharmaceutical intermediates. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For example, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit potent antimicrobial and anti-inflammatory properties. The fluorophenyl ring serves as a scaffold for further functionalization, allowing chemists to tailor the molecule's characteristics for specific biological activities.

The agrochemical sector has also explored the potential of Propanal, 2-[(2-fluorophenyl)thio]- as a precursor in the development of advanced pesticides and herbicides. The structural features of this compound make it an excellent candidate for designing molecules that can interact selectively with biological targets in plants and pests. By incorporating fluorine atoms, agrochemical researchers aim to enhance the efficacy and environmental safety of their products while minimizing off-target effects.

Advances in computational chemistry have further propelled the study of Propanal, 2-[(2-fluorophenyl)thio]- by enabling detailed molecular modeling and virtual screening. These techniques allow researchers to predict the behavior of the compound under various conditions without conducting extensive experimental trials. Such simulations have been instrumental in identifying potential lead compounds for drug discovery programs and optimizing synthetic routes for industrial applications.

The synthesis of Propanal, 2-[(2-fluorophenyl)thio]- involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps typically include the formation of the thioether linkage between the aldehyde group and the fluorophenyl moiety through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The choice of reaction conditions can significantly influence yield and purity, necessitating careful optimization by chemists.

In conclusion, Propanal, 2-[(2-fluorophenyl)thio]- (CAS No. 2012302-69-9) represents a fascinating compound with broad applications across multiple industries. Its unique structural features and reactivity make it a valuable tool for researchers engaged in pharmaceutical development, agrochemical innovation, and fundamental chemical research. As our understanding of fluorinated compounds continues to evolve, so too will the applications and significance of this remarkable molecule.

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